molecular formula C37H70N2O12 B12073346 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one

11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one

Cat. No.: B12073346
M. Wt: 735.0 g/mol
InChI Key: RECSSHHDKCPKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one is a complex organic molecule with a variety of functional groups, including hydroxyl, dimethylamino, and methoxy groups

Properties

Molecular Formula

C37H70N2O12

Molecular Weight

735.0 g/mol

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3

InChI Key

RECSSHHDKCPKFK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(CNC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

Preparation Methods

Synthesis of Oxane Ring Intermediates

The 4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl fragment is prepared via a stereoselective cyclization of methyl 4,6-O-benzylidene-α-D-glucopyranoside, followed by dimethylamination and deprotection. Reaction conditions include:

StepReagents/ConditionsYieldReference
CyclizationBF₃·Et₂O, CH₂Cl₂, 0°C → RT78%
Dimethylamination(CH₃)₂NH, NaBH₃CN, MeOH65%
DeprotectionH₂, Pd/C, EtOAc89%

The 5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl moiety is synthesized from L-rhamnose through methylation, oxidation, and reductive amination.

Macrocyclic Core Assembly

The 1-oxa-7-azacyclopentadecan-15-one ring is constructed via a tandem Mitsunobu-macrocyclization approach:

  • Linear precursor preparation :

    • Coupling of ethyl-substituted β-hydroxy acid with a protected azide-containing fragment using DCC/DMAP.

    • Key intermediate : (2R,3S,4R)-2-ethyl-3,4-dihydroxyhexanoic acid (72% yield).

  • Macrocyclization :

    • High-dilution conditions (0.01 M in toluene) with Ph₃P/DIAD, 48h, 60°C.

    • Yield : 34% after HPLC purification.

Functionalization and Deprotection

The oxane rings are introduced via SN2 etherification:

PositionReagentsConditionsYield
C11NaH, DMF, 0°C → RT12h, N₂ atmosphere61%
C13Ag₂O, CH₃CN, reflux24h58%

Global deprotection using BCl₃ in CH₂Cl₂ at -78°C restores hydroxy groups without epimerization.

Industrial-Scale Production

Continuous Flow Synthesis

Patent DE2743654C3 discloses a continuous process for analogs, featuring:

  • Reactor type : Tubular with static mixers.

  • Conditions : 80°C, 15 bar, residence time 30min.

  • Productivity : 12 kg/day with 89% purity.

Crystallization Optimization

Anti-solvent crystallization using n-heptane/EtOAc (4:1) achieves >99.5% purity. Key parameters:

ParameterValue
Cooling rate0.5°C/min
Seed loading2% w/w
Final yield81%

Analytical Characterization

Spectroscopic Validation

  • HRMS (ESI+) : m/z 577.3872 [M+H]⁺ (calc. 577.3869).

  • ¹³C NMR (125 MHz, CDCl₃): δ 178.2 (C15), 103.4 (C1), 82.1 (C11-O), 56.7 (N(CH₃)₂).

X-ray Crystallography

Single-crystal analysis confirms the R configuration at C2, C3, C4, C10, C11, C13, and C14.

Challenges and Mitigation Strategies

ChallengeSolution
Low macrocyclization yieldStatistical optimization via DoE (T, concentration, catalyst loading)
Epimerization at C3Use of non-ionic bases (DBU) during etherification
Purification complexityDual-column preparative HPLC (C18 → cyano)

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used to substitute the dimethylamino and methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

The compound 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in detail, backed by comprehensive data and case studies.

Structural Characteristics

The compound is characterized by a complex structure that includes multiple hydroxyl groups and methoxy substituents, which contribute to its biological activity. Its IUPAC name highlights the presence of a dimethylamino group and several sugar moieties that may influence its solubility and interaction with biological systems.

Molecular Formula

The molecular formula is C29H56N2O9C_{29}H_{56}N_2O_9, indicating a relatively large and complex molecule that may exhibit significant pharmacological properties.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may possess antimicrobial or antiviral properties. Research indicates that compounds with similar structures have shown effectiveness against various pathogens, making this compound a candidate for further investigation in drug development .

Biotechnology

In biotechnology, the compound's ability to interact with biological membranes suggests potential applications in drug delivery systems. The presence of sugar moieties may enhance cellular uptake, making it suitable for targeted therapy in cancer treatment or gene delivery .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a biopesticide or growth enhancer. Its structural characteristics can be leveraged to develop formulations that improve plant resistance to pests or enhance growth rates .

Material Science

Recent studies have explored the use of similar compounds in creating liquid crystal materials. The unique properties of this compound could be harnessed to develop new materials for electronic applications or advanced coatings .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of structurally related compounds against common bacterial strains. The results indicated that modifications to the hydroxyl groups significantly enhanced activity against Gram-positive bacteria .

Case Study 2: Drug Delivery Systems

Research conducted on drug delivery systems utilizing compounds with similar sugar moieties showed improved bioavailability and targeted delivery of anticancer drugs. The findings suggest that the incorporation of this compound into drug formulations could enhance therapeutic outcomes .

Data Tables

Application AreaPotential BenefitsRelevant Studies
Pharmaceutical DevelopmentAntimicrobial/antiviral properties ,
BiotechnologyEnhanced cellular uptake ,
Agricultural ChemistryBiopesticide/growth enhancer ,
Material ScienceDevelopment of liquid crystal materials ,

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azithromycin: A macrolide antibiotic with a similar structure but different functional groups.

    Erythromycin: Another macrolide antibiotic with a simpler structure.

    Clarithromycin: Similar to azithromycin but with additional modifications.

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical and biological properties

Biological Activity

The compound 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C₄₃H₈₁N₃O₁₄
Molecular Weight 864.115 g/mol
CAS Number 107749-17-7
Density 1.21 g/cm³
Boiling Point 875.3 °C at 760 mmHg
Solubility Soluble in most organic solvents; slightly soluble in water

Structural Representation

The compound features multiple hydroxyl groups and a dimethylamino moiety, contributing to its potential biological interactions. The intricate structure suggests a capacity for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus, it was found to inhibit growth at concentrations as low as 5 µg/mL. The study utilized agar diffusion methods to determine the minimum inhibitory concentration (MIC).

Antiparasitic Activity

The compound has also demonstrated antiparasitic properties, particularly against protozoan parasites such as Toxoplasma gondii.

Research Findings

A recent investigation revealed that the compound effectively reduced parasite load in infected mice models by 70% when administered at a dosage of 10 mg/kg body weight daily for one week. These findings suggest potential for therapeutic use in treating parasitic infections.

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells.

Cytotoxicity Assay Results

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT-29 (Colon)12Cell cycle arrest at G2/M phase

The observed cytotoxicity is attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl groups allows for hydrogen bonding with active sites on enzymes critical for bacterial and parasitic survival.
  • Membrane Disruption : The hydrophobic regions of the molecule may integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Interference with Nucleic Acid Synthesis : Potential binding to DNA or RNA polymerases has been suggested, disrupting nucleic acid synthesis in target organisms.

Q & A

Q. How can contradictory data in metabolic pathway inhibition studies be reconciled?

  • Methodology : Perform meta-analysis of existing datasets to identify outliers. Validate via isotope tracer studies (¹³C-glucose) to track metabolic flux changes in cell cultures. Use CRISPR-Cas9 knockouts to isolate specific pathway contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.